

# Physicochemical properties of 2,3-Dichlorophenylacetic acid

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## Compound of Interest

Compound Name: 2,3-Dichlorophenylacetic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2,3-Dichlorophenylacetic Acid**

## Introduction

**2,3-Dichlorophenylacetic acid** (2,3-DCPAA) is a halogenated aromatic carboxylic acid. As a member of the phenylacetic acid class, its physicochemical properties are of significant interest to researchers in medicinal chemistry, materials science, and environmental analysis.

Understanding these core characteristics is fundamental for its application in drug development, as a synthetic intermediate, and for the development of analytical methods. This guide provides a comprehensive overview of the essential physicochemical properties of 2,3-DCPAA, details the experimental methodologies for their determination, and offers insights grounded in established scientific principles.

## Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of chemical research. **2,3-Dichlorophenylacetic acid** is uniquely identified by its CAS Registry Number, molecular formula, and structural identifiers.

- IUPAC Name: 2-(2,3-dichlorophenyl)acetic acid[1]
- Synonyms: 2,3-Dichlorobenzeneacetic acid[1][2]
- CAS Number: 10236-60-9[1][2][3][4][5]

- Molecular Formula: C<sub>8</sub>H<sub>6</sub>Cl<sub>2</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 205.04 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O[\[1\]](#)
- InChI Key: YWMXEUHQZOQESD-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)[\[5\]](#)

Caption: Chemical structure of **2,3-Dichlorophenylacetic acid**.

## Core Physicochemical Properties

The physical and chemical properties of 2,3-DCPAA dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are summarized below.

Property	Value	Source(s)
Appearance	White Powder	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	130-135 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	328.0 ± 27.0 °C (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.456 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
pKa	3.87 ± 0.10 (Predicted)	<a href="#">[2]</a>

## Solubility Profile

The solubility of a compound is critical for its formulation, delivery, and environmental fate. **2,3-Dichlorophenylacetic acid** is reported to be soluble in methanol.[\[2\]](#)[\[3\]](#) Based on its structure—a carboxylic acid with a significant nonpolar dichlorophenyl group—a more detailed solubility profile can be inferred:

- Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic phenyl ring. Solubility will increase significantly at higher pH values (pH > pKa) as the carboxylic acid is deprotonated to the more soluble carboxylate anion.

- **Organic Solvent Solubility:** Good solubility is expected in polar organic solvents such as methanol, ethanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.
- **Nonpolar Solvent Solubility:** Limited solubility is expected in nonpolar solvents like hexane.

## Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and quantification.

- **Infrared (IR) Spectroscopy:** The IR spectrum is a key tool for identifying functional groups. A commercial source confirms that the infrared spectrum of 2,3-DCPAA conforms to its structure.[4] Key expected absorptions include:
  - O-H Stretch (Carboxylic Acid): A very broad peak typically found between 2500-3300  $\text{cm}^{-1}$ .
  - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725  $\text{cm}^{-1}$ .
  - C-O Stretch: A peak in the 1210-1320  $\text{cm}^{-1}$  region.
  - Aromatic C=C Stretches: Multiple peaks in the 1450-1600  $\text{cm}^{-1}$  range.
  - C-Cl Stretch: Absorptions typically found in the 600-800  $\text{cm}^{-1}$  region.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR provides detailed information about the carbon-hydrogen framework.
  - $^1\text{H}$  NMR: The proton NMR spectrum is predicted to show two main signal regions:
    - Aromatic Protons (3H): Located in the ~7.0-7.5 ppm range. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets).
    - Methylene Protons (-CH<sub>2</sub>-): A singlet corresponding to the two protons of the methylene group, expected around ~3.6-3.8 ppm.

- Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range (typically >10 ppm) and is exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon NMR spectrum is predicted to show 8 distinct signals:
- Carboxyl Carbon (-COOH): The least shielded carbon, appearing downfield around ~175-180 ppm.
- Aromatic Carbons (6C): Six unique signals in the ~125-140 ppm range. The two carbons bonded to chlorine atoms will be significantly affected.
- Methylene Carbon (-CH<sub>2</sub>-): A signal expected in the ~35-45 ppm range.
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is useful for quantitative analysis and studying electronic transitions. The dichlorophenyl group constitutes the primary chromophore. While specific data for the 2,3-isomer is not readily available, related compounds like 2,4-Dichlorophenoxyacetic acid show absorption maxima around 205, 229, and 285 nm.<sup>[6]</sup> Similar absorption bands are expected for 2,3-DCPAA.

## Methodologies for Physicochemical Characterization

The reliability of physicochemical data hinges on the robustness of the experimental protocols used for their determination.

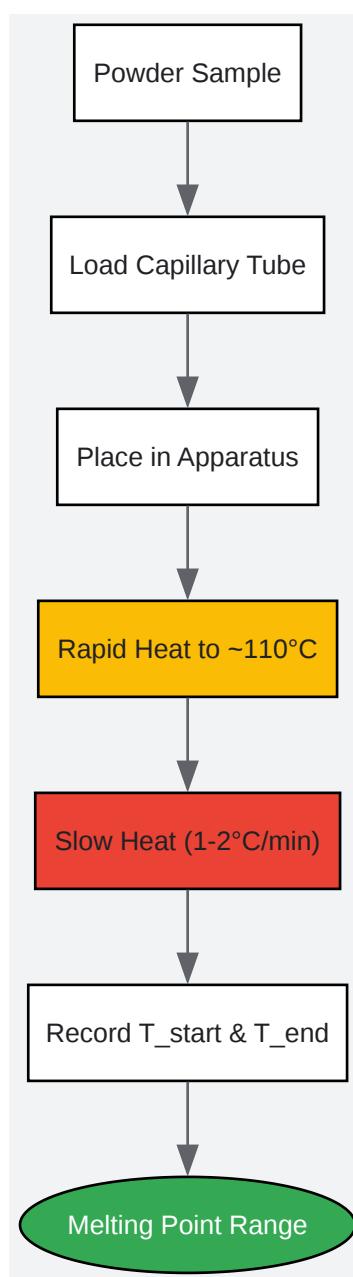
### Protocol 1: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting point range, which is a crucial indicator of purity.

Methodology:

- Sample Preparation: Finely powder a small amount of dry 2,3-DCPAA.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 110 °C).
- Measurement: Decrease the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.



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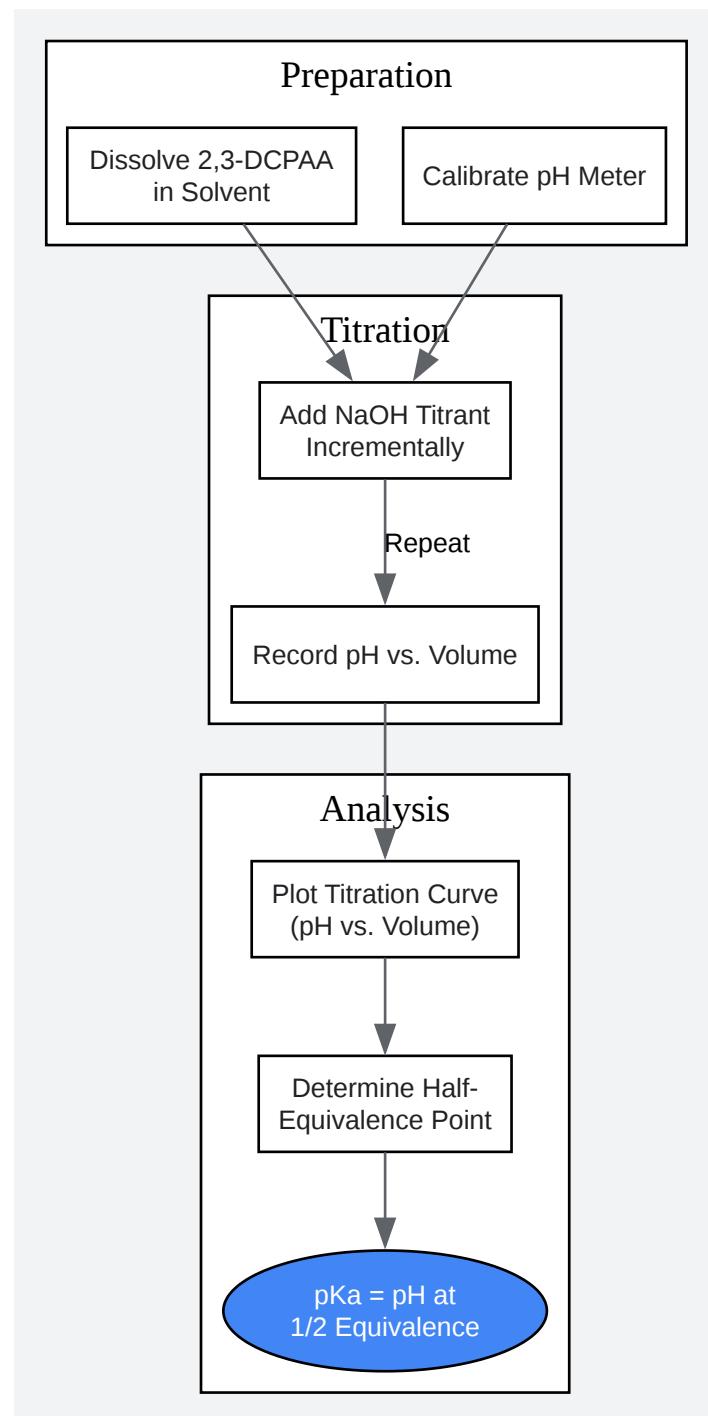
Caption: Workflow for melting point determination.

## Protocol 2: pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa), which governs the ionization state of the molecule at a given pH.

Methodology:

- **Solution Preparation:** Accurately weigh ~50 mg of 2,3-DCPAA and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.
- **Titration Setup:** Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode.
- **Titrant:** Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
- **Titration:** Add the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

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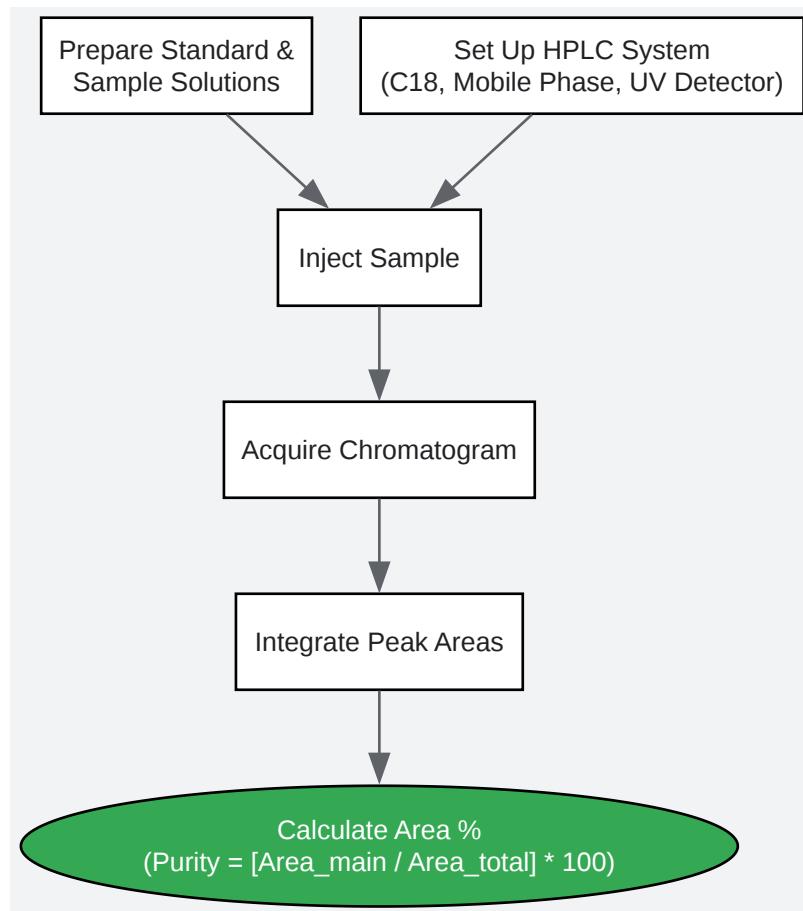
Caption: Workflow for pKa determination via titration.

## Protocol 3: Purity Assessment (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard method for assessing the purity of chemical compounds and quantifying impurities. A reverse-phase method is suitable for 2,3-DCPAA.

Methodology:

- Standard Preparation: Prepare a stock solution of 2,3-DCPAA at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., acetonitrile/water).
- Sample Preparation: Prepare the sample to be tested at the same concentration.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic or formic acid is common. For example, start with 80:20 acidified water:acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector set at a suitable wavelength (e.g., 283 nm).[\[7\]](#)
  - Injection Volume: 10-20 µL.
- Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, expressed as a percentage.



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Caption: Workflow for HPLC purity analysis.

## Stability and Storage

For maintaining the integrity of **2,3-Dichlorophenylacetic acid**, proper storage is essential.

- Stability: As a crystalline solid, the compound is stable under standard laboratory conditions. It should be protected from strong bases and oxidizing agents.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

## Conclusion

**2,3-Dichlorophenylacetic acid** is a well-defined molecule with distinct physicochemical properties. Its identity is confirmed by a melting point of 130-135 °C and characteristic

spectroscopic signatures. Its acidic nature (predicted pKa ~3.87) and solubility profile are critical considerations for its use in synthesis and formulation. The standardized protocols outlined in this guide provide a robust framework for the verification of these properties, ensuring data integrity and reproducibility for researchers and drug development professionals.

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